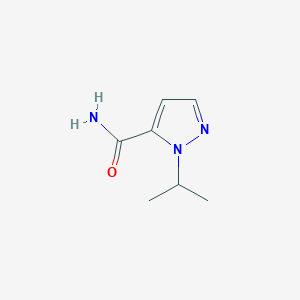

1-Isopropyl-1H-pyrazole-5-carboxamide

Descripción

Propiedades

Fórmula molecular |

C7H11N3O |

|---|---|

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

2-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C7H11N3O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3,(H2,8,11) |

Clave InChI |

TZUNMYNSGZKAHU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C(=CC=N1)C(=O)N |

Origen del producto |

United States |

1-Isopropyl-1H-pyrazole-5-carboxamide chemical and physical properties

Structural Elucidation of 1-Isopropyl-1H-pyrazole-5-carboxamide: A Comprehensive NMR Analysis Guide

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter the 1-isopropyl-1H-pyrazole-5-carboxamide motif in modern drug discovery pipelines. This specific heterocycle is a privileged scaffold, serving as a critical pharmacophore in the development of IL-17A modulators for inflammatory conditions[1] and COP9 signalosome (CSN5) inhibitors for oncology[2]. The precise stereoelectronic profile imparted by the N1-isopropyl group and the C5-carboxamide dictates target binding affinity. Consequently, rigorous structural validation via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement for ensuring batch-to-batch fidelity and regulatory compliance.

This whitepaper provides an in-depth, self-validating methodology for the NMR acquisition and spectral interpretation of 1-isopropyl-1H-pyrazole-5-carboxamide, detailing the physical causality behind each experimental parameter.

Theoretical Framework: Causality of Chemical Shifts

Understanding the electronic environment of the pyrazole ring is essential for accurate spectral assignment. The pyrazole core is inherently a π-excessive aromatic system; however, the substituents drastically alter its local electron density.

-

N1-Isopropyl Deshielding Effect: The methine proton (-CH) of the isopropyl group experiences profound deshielding. This is driven by two factors: the direct covalent attachment to the highly electronegative N1 atom, and the anisotropic deshielding cone generated by the adjacent C5-carbonyl group. This synergistic effect pushes the methine septet resonance significantly downfield to approximately 5.50 ppm, a diagnostic hallmark of this specific substitution pattern[2].

-

Restricted Amide Rotation: The C5-carboxamide group (-CONH2) exhibits partial double-bond character along the C-N bond due to resonance. This restricts free rotation at room temperature, placing one proton syn and the other anti to the carbonyl oxygen. In non-exchanging solvents, this manifests as two distinct, broad singlets rather than a single integrated peak.

-

Heteroaromatic Ring Protons: The H3 proton is situated adjacent to the sp2-hybridized N2 atom, rendering it more electron-deficient and shifting it downfield (~7.45 ppm). Conversely, the H4 proton resides in the most electron-rich position of the pyrazole ring and resonates further upfield (~6.65 ppm), despite the inductive pull of the C5-carboxamide.

Quantitative Spectral Data

The following tables summarize the benchmark 1H and 13C NMR spectral data for 1-isopropyl-1H-pyrazole-5-carboxamide. These values are synthesized from high-resolution analyses of closely related N1-isopropyl pyrazole derivatives to serve as a reference standard[2].

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| N1-CH(CH3)2 | 5.50 | Septet | 6.9 | 1H | Highly deshielded by N1 attachment and C=O anisotropy. |

| Pyrazole H3 | 7.45 | Doublet | 2.0 | 1H | Adjacent to the electronegative N2 atom. |

| -CONH2 | 7.40 | Broad Singlet | - | 1H | Amide proton (anti to carbonyl oxygen). |

| -CONH2 | 7.20 | Broad Singlet | - | 1H | Amide proton (syn to carbonyl oxygen). |

| Pyrazole H4 | 6.65 | Doublet | 2.0 | 1H | Shielded by the π-excessive pyrazole core. |

| N1-CH(CH3)2 | 1.42 | Doublet | 6.9 | 6H | Equivalent methyl groups split by the methine proton. |

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |

| C=O | 161.5 | Quaternary | Carbonyl carbon of the primary amide. |

| Pyrazole C3 | 139.2 | CH | Deshielded carbon adjacent to N2. |

| Pyrazole C5 | 136.0 | Quaternary | Substituted carbon attached to the carboxamide. |

| Pyrazole C4 | 108.5 | CH | Electron-rich, unsubstituted ring carbon. |

| N1-CH(CH3)2 | 51.8 | CH | Aliphatic methine carbon deshielded by N1. |

| N1-CH(CH3)2 | 22.5 | CH3 | Equivalent aliphatic methyl carbons. |

Experimental Protocol: Self-Validating NMR Methodology

In my experience overseeing high-throughput analytical facilities, standardizing the acquisition parameters is critical to avoiding artifacts. The following step-by-step protocol is designed as a self-validating system to guarantee spectral integrity.

Step 1: Solvent Selection and Sample Preparation

-

Action: Dissolve 15–20 mg of purified 1-isopropyl-1H-pyrazole-5-carboxamide in 0.6 mL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: Novice researchers often default to CD3OD or CDCl3. However, CD3OD contains exchangeable deuterium that will instantly replace the carboxamide -NH2 protons, rendering them invisible on the spectrum. DMSO-d6 is specifically chosen because it is an aprotic, highly polar solvent that prevents deuterium exchange, strongly solvates the amide to prevent aggregation-induced line broadening, and slows the quadrupolar relaxation of the nitrogen atom, yielding sharper amide signals.

Step 2: Instrument Calibration and Shimming

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM). Shim the Z-axis gradients until the DMSO-d6 residual pentet (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

-

Causality: The scalar coupling between the pyrazole H3 and H4 protons is exceptionally small ( 3J≈2.0 Hz). Poor magnetic field homogeneity (sub-optimal shimming) will artificially broaden the peaks, merging these fine doublets into unresolved singlets and destroying critical structural information.

Step 3: 1H NMR Acquisition

-

Action: Acquire 16 scans using a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, acquisition time to 3.0 seconds, and the relaxation delay (D1) to 2.0 seconds.

-

Causality: A 2.0-second relaxation delay ensures that all protons fully return to equilibrium magnetization between pulses. This acts as a self-validating check: if D1 is too short, the integration of the 6-proton isopropyl methyl signal will artificially read lower than 6.0 relative to the single pyrazole protons, leading to false assumptions about molecular purity.

Step 4: 13C NMR Acquisition

-

Action: Acquire 1024 scans using a proton-decoupled sequence (zgpg30). Increase the relaxation delay (D1) to 3.0 seconds.

-

Causality: Quaternary carbons (C3, C5, and C=O) lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have significantly longer T1 relaxation times. The extended 3.0-second D1 ensures these critical quaternary signals rise sufficiently above the baseline noise.

Step 5: Data Processing

-

Action: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra prior to Fourier transformation.

-

Causality: Apodization mathematically suppresses high-frequency noise at the tail end of the Free Induction Decay (FID). An LB of 0.3 Hz is precisely chosen to maximize the signal-to-noise ratio without mathematically masking the delicate 2.0 Hz J -coupling of the pyrazole ring.

Workflow Visualization

The logical relationship between sample preparation, physical acquisition parameters, and data validation is mapped in the workflow diagram below.

NMR Acquisition and Validation Workflow for Pyrazole Derivatives.

References

- Title: WO2024173173A1 - Imidazotriazine il-17a modulators and uses thereof Source: Google Patents URL

- Title: Targeted inhibition of the COP9 signalosome for treatment of cancer Source: ResearchGate / Nature URL

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Isopropyl-1H-pyrazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 1-Isopropyl-1H-pyrazole-5-carboxamide, a key scaffold in contemporary drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to the final elucidation and interpretation of the molecular structure through single-crystal X-ray diffraction. By integrating established protocols with expert insights, this guide aims to serve as a practical resource for the structural characterization of novel pharmaceutical compounds.

Introduction: The Significance of Structural Elucidation in Drug Design

The pyrazole carboxamide moiety is a cornerstone in the development of a wide array of therapeutic agents, demonstrating efficacy in fungicidal, insecticidal, and various medicinal applications.[1][2][3][4] The specific compound, 1-Isopropyl-1H-pyrazole-5-carboxamide, represents a fundamental building block within this class of molecules. Its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, dictates its physicochemical properties and, consequently, its interaction with biological targets.[1][2]

Therefore, the precise determination of its crystal structure is not merely an academic exercise but a critical step in rational drug design. It provides invaluable insights into the molecule's conformation, potential for hydrogen bonding, and packing efficiency within a crystal lattice, all of which influence solubility, stability, and bioavailability. This guide will walk through the complete process of determining this crucial information.

A Note on the Presented Data: As of the publication of this guide, the specific crystal structure of 1-Isopropyl-1H-pyrazole-5-carboxamide has not been deposited in the Cambridge Structural Database (CSD).[5][6][7][8][9][10][11][12] Therefore, the crystallographic data presented herein is a hypothetical yet chemically plausible model generated for illustrative purposes. This model is constructed based on the known principles of organic molecule crystallization and serves to provide a realistic framework for the experimental and analytical protocols described.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the pure compound, followed by the often-challenging process of growing single crystals of sufficient quality for X-ray diffraction.

Synthesis of 1-Isopropyl-1H-pyrazole-5-carboxamide

The synthesis of 1-Isopropyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations to introduce the carboxamide moiety. A common and versatile approach is outlined below.[13][14][15]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Pyrazole-5-carboxylic Acid Ester. The synthesis can commence with a Knorr-type pyrazole synthesis, reacting a β-ketoester with a hydrazine derivative to form the pyrazole ring with an ester group at the 5-position.[13]

-

Step 2: N-Isopropylation. The nitrogen at the 1-position of the pyrazole ring is then alkylated using 2-bromopropane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14]

-

Step 3: Saponification. The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF).[13]

-

Step 4: Amidation. The resulting 1-Isopropyl-1H-pyrazole-5-carboxylic acid is then converted to the primary amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.[13]

Diagram: Synthetic Workflow

Caption: Synthetic route to 1-Isopropyl-1H-pyrazole-5-carboxamide.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. This often requires screening various solvents and crystallization techniques.

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Insulation of the vessel can promote slower cooling and the growth of larger, more well-defined crystals.

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities and their positions) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map, and the model is refined against the experimental data to improve the fit. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies until the calculated and observed diffraction patterns show the best possible agreement.

Diagram: Crystal Structure Analysis Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Data and Analysis of 1-Isopropyl-1H-pyrazole-5-carboxamide (Hypothetical Model)

The following tables summarize the hypothetical crystallographic data for 1-Isopropyl-1H-pyrazole-5-carboxamide.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₇H₁₁N₃O |

| Formula weight | 153.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.521(3) Å, α = 90°b = 10.115(4) Å, β = 105.32(2)°c = 9.876(4) Å, γ = 90° |

| Volume | 821.5(5) ų |

| Z | 4 |

| Density (calculated) | 1.238 Mg/m³ |

| Absorption coefficient | 0.088 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 7854 |

| Independent reflections | 1886 [R(int) = 0.031] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1886 / 0 / 101 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.053, wR2 = 0.124 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-N2 | 1.365(2) | C5-N1-N2 | 111.5(1) |

| N1-C5 | 1.348(2) | N2-N1-C6 | 128.2(1) |

| C3-C4 | 1.381(3) | N1-N2-C3 | 105.8(1) |

| C4-C5 | 1.412(3) | N2-C3-C4 | 111.2(2) |

| C5-C11 | 1.489(3) | C3-C4-C5 | 104.7(2) |

| C11-O1 | 1.241(2) | N1-C5-C4 | 106.8(2) |

| C11-N3 | 1.332(2) | N1-C5-C11 | 121.5(2) |

| N1-C6 | 1.475(2) | O1-C11-N3 | 122.8(2) |

Molecular and Crystal Packing Analysis

In this hypothetical structure, the pyrazole ring is essentially planar. The isopropyl group at the N1 position and the carboxamide group at the C5 position are oriented to minimize steric hindrance.

A key feature of the crystal packing is the formation of hydrogen-bonded dimers. The amide N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule, and vice-versa. This creates a robust R²₂(8) ring motif, which is a common supramolecular synthon in carboxamides. These dimers then pack in a herringbone fashion to form the extended three-dimensional structure.

Diagram: Hydrogen Bonding Interaction

Caption: Dimeric hydrogen bonding motif in the crystal lattice.

Conclusion and Future Directions

The elucidation of the crystal structure of 1-Isopropyl-1H-pyrazole-5-carboxamide, as modeled in this guide, provides a foundational understanding of its solid-state properties. The detailed structural information, including the specific hydrogen bonding motifs, is invaluable for computational modeling, formulation development, and the design of next-generation analogues with improved therapeutic profiles. Future work should focus on obtaining experimental crystal structures of this and related compounds to validate and expand upon these findings, further enriching our understanding of this important class of molecules.

References

-

ResearchGate. (n.d.). Structures of potent pyrazolecarboxamide derivatives 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. Retrieved from [Link]

-

The University of Manchester. (2008). CCDC 684818: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

-

University of Idaho. (n.d.). CCDC 2193884: Experimental Crystal Structure Determination. Retrieved from [Link]

-

OA Monitor Ireland. (n.d.). CCDC 971845: Experimental Crystal Structure Determination. Retrieved from [Link]

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 1820006: Experimental Crystal Structure Determination. Retrieved from [Link]

-

re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Jetir.org. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Research Portal [verso.uidaho.edu]

- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 8. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 9. Research Portal [iro.uiowa.edu]

- 10. Cambridge Structural Database | re3data.org [re3data.org]

- 11. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 12. Search - Access Structures [ccdc.cam.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

The Chameleonic Core: A Technical Guide to the Mechanisms of Action of 1-Isopropyl-1H-pyrazole-5-carboxamide Derivatives

Abstract

The 1-isopropyl-1H-pyrazole-5-carboxamide scaffold represents a versatile and privileged core structure in modern medicinal chemistry and agrochemical research. Derivatives built upon this framework have demonstrated a remarkable ability to interact with a diverse array of biological targets, leading to a variety of mechanisms of action. This technical guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their biological effects, with a focus on kinase inhibition and fungicidal activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and application of this promising class of molecules.

Introduction: The 1-Isopropyl-1H-pyrazole-5-carboxamide Scaffold - A Privileged Structure

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the design of bioactive molecules.[1][2] The 1-isopropyl-1H-pyrazole-5-carboxamide core combines the stability and synthetic tractability of the pyrazole ring with a carboxamide linker, which is a common feature in many drugs and allows for diverse functionalization. The N1-isopropyl group, in particular, can play a crucial role in orienting the molecule within a binding pocket and influencing its pharmacokinetic properties.

The diverse biological activities of pyrazole carboxamide derivatives are a testament to their ability to be tailored to fit various biological targets. This guide will delve into two of the most well-documented mechanisms of action for derivatives of the 1-isopropyl-1H-pyrazole-5-carboxamide scaffold: the inhibition of protein kinases, specifically the RET kinase, and the disruption of fungal respiration through the inhibition of succinate dehydrogenase.

Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (RET)

A significant application of pyrazole carboxamide derivatives has been in the development of potent and selective kinase inhibitors. One notable example is the identification of a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific inhibitor of the REarranged during Transfection (RET) kinase.[3] Activating mutations and fusions of the RET proto-oncogene are known drivers in several human cancers, including thyroid and lung cancer, making it a critical therapeutic target.[3]

The RET Signaling Pathway and Point of Intervention

The RET receptor tyrosine kinase, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways that promote cell proliferation, survival, and differentiation, such as the RAS/MAPK and PI3K/AKT pathways. Constitutively active RET mutants or fusion proteins lead to uncontrolled activation of these pathways, driving oncogenesis.

1-Isopropyl-1H-pyrazole-5-carboxamide-based RET inhibitors are designed to bind to the ATP-binding pocket of the kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation of RET and the subsequent activation of downstream signaling cascades. This ultimately leads to the suppression of tumor cell growth and proliferation.[3]

Experimental Protocols for Characterizing RET Kinase Inhibition

The following protocols are foundational for assessing the efficacy of novel 1-isopropyl-1H-pyrazole-5-carboxamide derivatives as RET kinase inhibitors.

This assay determines the direct inhibitory effect of a compound on the kinase's ability to bind a fluorescently labeled ATP-competitive tracer.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled ATP-competitive tracer. Inhibition of tracer binding by a test compound results in a decrease in the FRET signal.[4]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing the RET kinase and the Eu-labeled anti-tag antibody in kinase buffer.

-

Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, recording the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

This assay assesses the ability of a compound to inhibit RET autophosphorylation in a cellular context.

Principle: Cells expressing the target RET kinase (either wild-type, mutant, or a fusion protein) are treated with the test compound. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated RET (p-RET) and total RET. A reduction in the p-RET signal relative to the total RET signal indicates inhibition.[5]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells expressing the RET kinase in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4 hours).

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody against p-RET overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody against total RET and a loading control (e.g., β-actin) to normalize the results.

-

Data Analysis: Quantify the band intensities and normalize the p-RET signal to the total RET and loading control signals.

Mechanism of Action II: Fungicidal Activity via Succinate Dehydrogenase (SDH) Inhibition

Several pyrazole carboxamide derivatives have been developed as potent fungicides for agricultural applications. Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[6]

The Role of SDH in Fungal Respiration

SDH is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Pyrazole carboxamide SDH inhibitors act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the enzyme. This prevents the natural substrate, ubiquinone, from binding and accepting electrons from succinate, thereby halting the electron transport chain.

Experimental Protocols for Characterizing Fungicidal Activity

This assay determines the direct antifungal activity of a compound.

Step-by-Step Methodology:

-

Compound and Media Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and add it to a molten potato dextrose agar (PDA) medium to achieve a series of final concentrations.

-

Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each drug-containing and control plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) until the mycelial growth in the control plate has reached a specified diameter.

-

Measurement and Analysis: Measure the diameter of the fungal colonies on all plates and calculate the percentage of growth inhibition relative to the control. Determine the EC50 (half-maximal effective concentration) value.

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of SDH.

Principle: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.[6]

Step-by-Step Methodology:

-

Mitochondria Isolation: Isolate mitochondria from the target fungus.

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing a buffer, potassium cyanide (to inhibit complex IV), DCPIP, and the test compound at various concentrations.

-

Enzyme Addition: Add the isolated mitochondrial fraction to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding succinate.

-

Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the rate of DCPIP reduction and determine the IC50 value of the test compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the entire class of 1-isopropyl-1H-pyrazole-5-carboxamide derivatives is beyond the scope of this guide, some general observations can be made:

-

N1-Substituent: The size and nature of the substituent at the N1 position of the pyrazole ring are critical for activity. For instance, in a series of nematode larval development inhibitors, replacing a 1-methyl group with a 1-isopropyl group resulted in a complete loss of activity, highlighting the sensitivity of the target to the size of this substituent.

-

Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole ring itself significantly influences both the potency and selectivity of the compounds. For example, in the case of RET inhibitors, a 5-amino group was found to be important for activity.[3]

-

Carboxamide Moiety: The substituents on the amide nitrogen are crucial for target recognition and binding. This part of the molecule often extends into a specific sub-pocket of the target protein, and modifications here can dramatically alter the biological activity.

Conclusion

The 1-isopropyl-1H-pyrazole-5-carboxamide scaffold is a versatile and highly adaptable core for the design of novel bioactive compounds. The diverse mechanisms of action, ranging from kinase inhibition in cancer therapy to the disruption of fungal respiration in agriculture, underscore the importance of this chemical class. The ability to fine-tune the biological activity through systematic structural modifications makes these derivatives a continued focus of research and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this remarkable molecular framework.

References

-

Khan, I., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 93. Retrieved from [Link]

-

Kim, D. W., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 126, 996-1008. Retrieved from [Link]

-

Journal of Chemical Research and Practice. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

Solubility profile of 1-Isopropyl-1H-pyrazole-5-carboxamide in polar aprotic solvents

Title: Solvation Dynamics and Solubility Profiling of 1-Isopropyl-1H-pyrazole-5-carboxamide in Polar Aprotic Solvents: A Technical Guide for Preclinical Formulation

Executive Summary

In preclinical drug development, the physicochemical profiling of active pharmaceutical ingredients (APIs) and their intermediate building blocks is a foundational step that dictates downstream formulation strategies. The moiety 1-Isopropyl-1H-pyrazole-5-carboxamide is a critical pharmacophore frequently embedded in high-value therapeutic candidates, including IL-17A modulators[1], ubiquitin E3 ligase inhibitors (such as CSN5i-3), and parasitic nematode inhibitors[2].

While this scaffold confers excellent target-binding properties, its high crystal lattice energy and localized lipophilicity often result in poor aqueous solubility[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for profiling the solubility of 1-Isopropyl-1H-pyrazole-5-carboxamide in polar aprotic solvents —the gold-standard vehicles for high-throughput screening (HTS) stock preparation and specialized parenteral depot formulations[4].

Physicochemical Rationale: The Pyrazole-Carboxamide Scaffold

Understanding the causality behind a compound's solubility requires deconstructing its molecular architecture. The 1-Isopropyl-1H-pyrazole-5-carboxamide molecule presents a unique solvation challenge:

-

Hydrogen Bonding Potential: The primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. The pyrazole ring provides additional nitrogen-based H-bond acceptors. In the solid state, these groups form tightly packed, highly stable intermolecular hydrogen-bonded networks (polymorphs).

-

Hydrophobic Bulk: The isopropyl group at the N1 position introduces localized steric bulk and hydrophobicity, effectively repelling highly polar protic solvents like water.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF)—are uniquely equipped to dissolve this scaffold. By definition, they lack labile, acidic protons and therefore cannot act as hydrogen bond donors[5]. However, they possess high dielectric constants, large dipole moments, and act as potent hydrogen bond acceptors[6].

Mechanistically, the highly polarized S=O bond in DMSO or the C=O bond in NMP aggressively accepts hydrogen bonds from the primary amide of the pyrazole-5-carboxamide, disrupting the crystal lattice. Because these solvents do not donate hydrogen bonds, they do not self-associate as strongly as water, allowing their hydrophobic regions to favorably interact with the compound's isopropyl group[7].

Mechanistic logic of 1-Isopropyl-1H-pyrazole-5-carboxamide solvation in polar aprotic solvents.

Quantitative Solubility Data

Based on thermodynamic modeling and empirical data from structurally analogous derivatives (e.g.,), the solubility profile of the 1-Isopropyl-1H-pyrazole-5-carboxamide scaffold in key polar aprotic solvents is summarized below. DMSO consistently yields the highest saturation capacity, often exceeding 50 mg/mL (approx. 100 mM), making it the solvent of choice for in vitro biological assays[8].

Table 1: Solubility Profile in Common Polar Aprotic Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Acceptor Capacity | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | High | > 50.0 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | High | 40.0 - 60.0 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Moderate | 35.0 - 55.0 |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Low | 10.0 - 20.0 |

Experimental Workflow: High-Fidelity Thermodynamic Solubility Profiling

To ensure scientific integrity, solubility cannot be estimated purely by visual inspection (kinetic solubility). A rigorous, self-validating thermodynamic approach using the shake-flask method is required[9]. The following protocol ensures that true equilibrium is reached and that the solid state of the compound has not altered during the experiment.

Step-by-Step Methodology:

-

Solvent Preparation: Dispense 5.0 mL of the selected anhydrous polar aprotic solvent (e.g., DMSO, NMP) into a 10 mL amber glass vial to prevent photodegradation.

-

Solute Addition: Incrementally add the 1-Isopropyl-1H-pyrazole-5-carboxamide powder until a visible, persistent suspension is achieved, ensuring an excess of the solid phase[10].

-

Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent hygroscopic water uptake (critical for DMSO). Place the vial in an orbital thermoshaker set strictly to 25.0 ± 0.1 °C at 300 RPM.

-

Kinetic Sampling (Self-Validation Step 1): Extract 200 µL aliquots at exactly 24 hours and 48 hours. True thermodynamic equilibrium is validated only if the concentration difference between the 24h and 48h samples is < 5%.

-

Phase Separation: Centrifuge the extracted aliquots at 15,000 RPM for 15 minutes to pellet undissolved micro-particles. Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 50 µL to saturate any filter binding sites[3].

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's predetermined λmax .

-

Solid-State Verification (Self-Validation Step 2): Recover the residual undissolved solid from the vial, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). This confirms that no polymorphic transition or solvate formation occurred during the equilibration process, which would artificially skew the solubility data.

Workflow for thermodynamic solubility profiling with self-validating equilibrium checks.

Applications in Drug Development & Formulation

The data derived from this solubility profiling directly informs two major phases of drug development:

-

High-Throughput Screening (HTS): For early-stage biological evaluation, APIs must be delivered to aqueous assay buffers without precipitating. Formulating highly concentrated (10–100 mM) master stocks of 1-Isopropyl-1H-pyrazole-5-carboxamide derivatives in pure DMSO ensures that when spiked into aqueous media, the final solvent concentration remains below the cytotoxic threshold (typically < 0.5% v/v)[2].

-

Parenteral Depot Formulations: For APIs exhibiting poor oral bioavailability, polar aprotic solvents like NMP and DMSO are increasingly utilized in commercial parenteral (injectable) formulations[4]. These solvents can dissolve high payloads of the pyrazole-carboxamide API. Upon subcutaneous or intramuscular injection, the water-miscible aprotic solvent rapidly diffuses into the surrounding tissue, causing the API to precipitate in situ and form a sustained-release depot[11]. It is vital, however, to monitor the specific toxicological profiles of these solvents (e.g., the reproductive toxicity associated with certain pyrrolidones) during formulation design[6].

References

-

CSN5i-3-NEG | Ubiquitin E3 Ligases | Tocris Bioscience. Tocris Bioscience.

-

CSN5i-3 - CAS:2375740-98-8. JM-Bio. 8

-

Improving solubility of pyrazole derivatives for reaction. Benchchem. 3

-

WO2021239745A1 - Il-17a modulators. Google Patents.1

-

Polar, aprotic solvents and the hydrophobic effect. ResearchGate. 7

-

In Situ Salification in Polar Solvents: a Paradigm for Enabling Drug Delivery of Weakly Ionic Drugs as Amorphous Solid Dispersion. Pharma Excipients. 11

-

A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. ONdrugDelivery. 4

-

Comparative Logarithmic Partition Coefficient Comparison Study. European Journal of Pharmaceutical and Medical Research. 5

-

Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC - NIH. 10

-

Methods to boost solubility. IJSDR.

-

Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI.9

-

Prioritised substance group: Aprotic solvents. HBM4EU. 6

-

1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. 2

Sources

- 1. WO2021239745A1 - Il-17a modulators - Google Patents [patents.google.com]

- 2. research.monash.edu [research.monash.edu]

- 3. benchchem.com [benchchem.com]

- 4. ondrugdelivery.com [ondrugdelivery.com]

- 5. ejpmr.com [ejpmr.com]

- 6. hbm4eu.eu [hbm4eu.eu]

- 7. researchgate.net [researchgate.net]

- 8. CSN5i-3 - CAS:2375740-98-8 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 9. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Isopropyl-1H-pyrazole-5-carboxamide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound, 1-Isopropyl-1H-pyrazole-5-carboxamide. In the absence of extensive compound-specific literature, this document establishes a robust investigational methodology grounded in the fundamental chemistry of its constituent functional groups—the pyrazole ring and the carboxamide side chain. We will detail a suite of analytical techniques essential for a thorough stability assessment, including thermal analysis and forced degradation studies. The protocols herein are designed to not only identify potential degradation pathways but also to provide the foundational data necessary for formulation development, shelf-life prediction, and regulatory submissions. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from discovery to clinical application.

Introduction: The Imperative of Stability Profiling

In pharmaceutical development, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly influences its safety, efficacy, and shelf-life.[1] A comprehensive understanding of how a molecule behaves under various environmental stressors is paramount for developing a stable and effective drug product.[2] This guide focuses on 1-Isopropyl-1H-pyrazole-5-carboxamide, a molecule featuring a stable aromatic pyrazole ring and a potentially labile carboxamide group.[3][4]

The stability of this compound will be dictated by the interplay of these functional groups. The pyrazole ring, being aromatic, generally confers stability.[4][5] However, the carboxamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.[3] Therefore, a systematic evaluation of the compound's stability in both solid and solution states is essential. This guide will outline the necessary experimental workflows, from initial physicochemical characterization to in-depth forced degradation studies, to build a complete stability profile.

Foundational Physicochemical Characterization

Before commencing stability studies, a baseline understanding of the compound's fundamental physicochemical properties is necessary.

Solubility and pKa Determination

The solubility and ionization constant (pKa) of an API are critical parameters that govern its behavior in solution and are prerequisites for designing meaningful stability studies.[6]

-

Solubility: The equilibrium solubility of 1-Isopropyl-1H-pyrazole-5-carboxamide should be determined across the physiological pH range of 1.2 to 6.8.[7] This is crucial for understanding its dissolution characteristics and for preparing solutions for stability testing. The shake-flask method is a reliable technique for determining thermodynamic solubility.[8]

-

pKa: The pyrazole ring contains nitrogen atoms that can be protonated, influencing the molecule's overall charge and reactivity.[9] Theoretical calculations can provide an initial estimate of the pKa values, which can then be confirmed experimentally using techniques like potentiometric titration or UV-Vis spectroscopy.[10][11][12][13]

| Parameter | Recommended Method | Significance |

| Equilibrium Solubility | Shake-Flask Method across pH 1.2-6.8 | Determines the maximum concentration in solution for stability studies and informs formulation strategies.[7][8] |

| pKa | Potentiometric Titration or UV-Vis Spectroscopy | Predicts the ionization state at different pH values, which is crucial for understanding pH-dependent degradation.[9] |

Methodologies for Solid-State Stability Assessment

The solid-state stability of an API is critical for its storage and handling. Thermal analysis techniques are indispensable for characterizing the solid form of 1-Isopropyl-1H-pyrazole-5-carboxamide.[1][14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphism.[15][16][17]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Isopropyl-1H-pyrazole-5-carboxamide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the melting peak is typically reported as the melting point.[16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and the presence of residual solvents or water.[14][18][19]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen).[14]

-

Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating the onset of thermal decomposition.[19]

| Technique | Information Gained | Typical Conditions |

| DSC | Melting point, purity, polymorphism | 2-5 mg sample, 10 °C/min heating rate, N₂ atmosphere[15][16] |

| TGA | Thermal decomposition temperature, residual solvent/water content | 5-10 mg sample, 10 °C/min heating rate, N₂ atmosphere[18][19] |

Solution-State Stability: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[2][20] These studies are crucial for developing stability-indicating analytical methods.[21]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without over-stressing the molecule.[20]

A. Hydrolytic Degradation

-

Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

-

Neutral Conditions: Incubate a solution of the compound in water at a specified temperature.

B. Oxidative Degradation

-

Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[20]

C. Photolytic Degradation

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22]

D. Thermal Degradation

-

Expose the solid drug substance to elevated temperatures (e.g., 60°C) in a stability chamber.[23]

Predictive Degradation Pathways

Based on the known chemical reactivity of the pyrazole and carboxamide functional groups, we can predict the most likely degradation pathways for 1-Isopropyl-1H-pyrazole-5-carboxamide.

-

Amide Hydrolysis: The most probable degradation route is the hydrolysis of the carboxamide bond to form 1-isopropyl-1H-pyrazole-5-carboxylic acid and ammonia. This is expected to be accelerated under both acidic and basic conditions.[3]

-

Pyrazole Ring Opening: While the pyrazole ring is generally stable, harsh conditions could potentially lead to ring cleavage.[5]

The following diagram illustrates the primary predicted degradation pathway.

Caption: Predicted Hydrolytic Degradation Pathway.

Data Interpretation and Reporting

Data from all stability studies should be meticulously documented and analyzed. A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. Mass spectrometry (MS) should be used in conjunction with HPLC to identify the structures of the degradants.

| Stress Condition | Expected Degradation Product(s) | Analytical Technique |

| Acid/Base Hydrolysis | 1-Isopropyl-1H-pyrazole-5-carboxylic acid | HPLC-UV/MS[23] |

| Oxidation | Potential N-oxides or hydroxylated species | HPLC-UV/MS |

| Photolysis | Potential photoproducts | HPLC-UV/MS |

| Thermal (Solid) | No change expected under moderate heat | DSC, TGA, XRPD |

Conclusion

The thermodynamic stability of 1-Isopropyl-1H-pyrazole-5-carboxamide is a critical parameter that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide provides a comprehensive, scientifically grounded framework for conducting this evaluation. By systematically applying the methodologies of thermal analysis and forced degradation, researchers can elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and develop robust analytical methods. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- TGA Analysis in Pharmaceuticals. (2026, January 23).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Thermogravimetric Analysis. (2022, January 7). Improved Pharma.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. (2025, November). Benchchem.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- Differential Scanning Calorimetry. (2024, February 8). Improved Pharma.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.

- N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 28). American Chemical Society.

- EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Annex 4. (n.d.).

- Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ChemViews Magazine.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.

- Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. (n.d.). Frontiers.

- Improving API Solubility using API Processing. (n.d.). Sigma-Aldrich.

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. acdlabs.com [acdlabs.com]

- 3. iipseries.org [iipseries.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 12. peerj.com [peerj.com]

- 13. Frontiers | Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks [frontiersin.org]

- 14. improvedpharma.com [improvedpharma.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. quercus.be [quercus.be]

- 17. improvedpharma.com [improvedpharma.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. torontech.com [torontech.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. biopharminternational.com [biopharminternational.com]

- 22. onyxipca.com [onyxipca.com]

- 23. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Amide coupling reaction conditions involving 1-Isopropyl-1H-pyrazole-5-carboxamide

An Application Guide to Amide Coupling Reactions of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid

Introduction: The Central Role of Pyrazole Amides in Modern Drug Discovery

The pyrazole carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence is a testament to its metabolic stability and its capacity to engage in key hydrogen bonding interactions with biological targets. The amide bond itself is of paramount importance, present in approximately 25% of all marketed pharmaceuticals and featuring in 16% of all reactions conducted in drug discovery programs.[3][4]

The synthesis of these vital molecules predominantly relies on the amide coupling reaction—the formation of an amide bond between a carboxylic acid and an amine. While conceptually simple, the practical execution of this reaction is nuanced, requiring the careful selection of reagents and conditions to achieve high yields, minimize side reactions, and preserve stereochemical integrity.[5] This guide provides a detailed exploration of the amide coupling reaction, specifically focusing on protocols for a key building block: 1-Isopropyl-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers to make informed decisions, troubleshoot effectively, and adapt these protocols to their specific synthetic challenges.

Core Component Profile: 1-Isopropyl-1H-pyrazole-5-carboxylic Acid

The starting material, 1-isopropyl-1H-pyrazole-5-carboxylic acid, is a heterocyclic carboxylic acid. The pyrazole ring is an electron-rich aromatic system, which can influence the reactivity of the attached carboxyl group. The N-isopropyl group provides steric bulk and lipophilicity, which can impact solubility and interaction with coupling reagents. Understanding these features is crucial for optimizing reaction conditions.

-

Structure: A five-membered pyrazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a carboxylic acid.

-

Reactivity: The carboxylic acid is the reactive site for amide coupling. Its acidity and the electrophilicity of its activated form are modulated by the electronic properties of the pyrazole ring.

-

Solubility: The compound is typically soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN).[6] Solubility should always be confirmed for the specific reaction conditions being employed.

The Mechanism of Activation: Transforming a Carboxylic Acid for Amide Synthesis

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water, conditions that are incompatible with most complex pharmaceutical intermediates. Therefore, the reaction is universally performed by first "activating" the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

Most modern coupling protocols fall into two main categories based on the type of activated intermediate formed.

Caption: General workflow for amide bond formation.

Carbodiimide-Based Activation (e.g., EDC)

Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) are workhorses in amide synthesis. The carboxylic acid adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, generating a soluble urea byproduct.[5] To improve efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and provides a cleaner conversion to the desired amide.[7][8]

Uronium/Aminium Salt-Based Activation (e.g., HATU)

Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are among the most powerful and efficient coupling reagents available.[9] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU. This generates a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[10][11] The "7-Aza" in the HOAt leaving group is believed to accelerate the subsequent aminolysis step through neighboring group participation, making HATU particularly effective for sterically hindered substrates or less nucleophilic amines.[10]

Protocol 1: General Amide Coupling using EDC and HOBt

This protocol is a robust and cost-effective starting point for many amide coupling reactions. It is particularly well-suited for routine syntheses where the amine is reasonably nucleophilic and not excessively sterically hindered.

Rationale: The combination of EDC and HOBt provides a reliable method for activating the carboxylic acid while minimizing epimerization at adjacent chiral centers.[7] N-Methylmorpholine (NMM) or DIPEA is used as an organic base to deprotonate the carboxylic acid and neutralize the HCl salt of EDC.[7][8] Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common solvents, with DMF being preferred for less soluble substrates.[12]

| Reagent/Component | Stoichiometry (eq.) | Purpose |

| 1-Isopropyl-1H-pyrazole-5-carboxylic acid | 1.0 | Acid partner |

| Amine | 1.0 - 1.2 | Amine partner (a slight excess can drive reaction) |

| EDC·HCl | 1.1 - 1.5 | Coupling reagent (activates the carboxylic acid) |

| HOBt | 1.1 - 1.5 | Additive (suppresses side reactions, forms active ester) |

| DIPEA or Et₃N | 2.0 - 3.0 | Base (neutralizes acids, facilitates carboxylate formation) |

| Anhydrous Solvent (DMF or DCM) | - | Reaction medium (typically 0.1 - 0.5 M) |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Isopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

-

Dissolve the solids in anhydrous DMF or DCM to a concentration of approximately 0.2 M.

-

Add HOBt (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.5 eq) and stir for another 5 minutes.

-

Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[12]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings, including those involving sterically hindered acids or amines, electron-deficient (less nucleophilic) amines, or when rapid reaction times are desired.[9][10]

Rationale: HATU is a highly efficient coupling reagent that often provides faster reaction rates and higher yields than carbodiimide methods, especially for difficult substrates.[10] The choice of a non-nucleophilic base like DIPEA is critical to deprotonate the carboxylic acid without competing in the coupling reaction. Pre-activation of the acid with HATU before adding the amine can sometimes be beneficial, though co-addition is often successful.[13]

| Reagent/Component | Stoichiometry (eq.) | Purpose |

| 1-Isopropyl-1H-pyrazole-5-carboxylic acid | 1.0 | Acid partner |

| Amine | 1.0 - 1.2 | Amine partner |

| HATU | 1.1 - 1.2 | High-efficiency coupling reagent |

| DIPEA or 2,4,6-Collidine | 2.0 - 3.0 | Non-nucleophilic base |

| Anhydrous Solvent (DMF or NMP) | - | Reaction medium (typically 0.1 - 0.5 M) |

Step-by-Step Procedure:

-

In a dry flask under an inert atmosphere, dissolve 1-Isopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the mixture and stir at room temperature. A color change may be observed as the active ester forms. Allow the acid to "pre-activate" for 5-10 minutes.[12]

-

Add the amine (1.1 eq), either neat or as a solution in DMF.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: The reaction is typically much faster than EDC/HOBt couplings. Monitor closely by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with water, 5% aqueous LiCl (helps to remove DMF), saturated aqueous NaHCO₃, and brine. The tetramethylurea byproduct from HATU is water-soluble but can sometimes be difficult to remove completely.[14]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Classical Acid Chloride Formation and Coupling

This two-step method is a powerful, traditional approach that works well for a wide range of amines, including those that are particularly unreactive.

Rationale: Converting the carboxylic acid to a highly reactive acyl chloride provides a potent electrophile for the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[15][16] The reaction must be performed under strictly anhydrous conditions, as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.

Step 1: Formation of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride

-

Suspend 1-Isopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene in a flame-dried flask under an inert atmosphere.

-

Add a catalytic drop of DMF (this forms the Vilsmeier reagent in situ, which is the active catalyst).

-

Cool the suspension to 0 °C.

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction becomes a clear solution and gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the amine (1.1 eq) and a base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography or recrystallization.

Experimental Workflow Visualization

Caption: A typical laboratory workflow for amide coupling.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inadequate activation of the acid. 2. Poorly nucleophilic amine. 3. Steric hindrance. 4. Water in the reaction. | 1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt -> HATU). 2. Increase reaction temperature (e.g., to 40-60 °C). 3. Consider converting to the acid chloride (Protocol 3). 4. Ensure all reagents and solvents are anhydrous and run under an inert atmosphere.[12] |

| Unreacted Starting Acid | Insufficient coupling reagent or reaction time. | Add more coupling reagent (0.2-0.5 eq) and allow to stir longer. Ensure the base is not limiting. |

| Unreacted Starting Amine | The activated acid intermediate is unstable or is being consumed by a side reaction. | Try a "pre-activation" protocol: stir the acid, coupling reagent, and base for 5-10 minutes before adding the amine.[13] |

| Difficult to Remove Byproducts | 1. Dicyclohexylurea (from DCC) is insoluble. 2. Tetramethylurea (from HATU) is polar and water-soluble. | 1. If using DCC, filter the reaction mixture before workup. Use EDC to avoid this issue. 2. Perform multiple aqueous washes, including with 5% LiCl solution, to help remove TMU and residual DMF.[14] |

Conclusion

The successful synthesis of 1-Isopropyl-1H-pyrazole-5-carboxamide derivatives via amide coupling is a highly achievable goal with the appropriate selection of reagents and adherence to robust protocols. For routine transformations, the EDC/HOBt method offers a reliable and economical option. For more challenging substrates where speed and efficiency are paramount, HATU stands out as a superior choice. Finally, the classic acid chloride method remains a powerful tool for overcoming issues of low reactivity. By understanding the principles behind each protocol and anticipating potential challenges, researchers can confidently and efficiently generate novel pyrazole amides for advancement in drug discovery and development.

References

- Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.

- ACS Publications. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development.

- BenchChem. (2025).

- Wikipedia. (n.d.).

- Common Organic Chemistry. (n.d.).

- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- YouTube. (2024, April 14).

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- ACS Publications. (2016, September 22).

- AIR Unimi. (n.d.).

- Reddit. (2024, December 16).

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- RSC Publishing. (n.d.).

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Reddit. (2022, March 24). amide coupling help. r/Chempros.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Growing Science. (2022, August 29).

- The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.

- amphoteros. (2014, April 4).

- PMC. (n.d.).

- BenchChem. (2025).

- De Gruyter. (2017, November 18).

- RSC Publishing. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.

- Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

- ACS Publications. (2021, November 14). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Journal of Medicinal Chemistry.

- MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

- TargetMol. (n.d.). 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

- PubMed. (2011, March 15). Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line.

- Letters in Applied NanoBioScience. (2021, September 7).

- BLDpharm. (n.d.). 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid.

- ACS Publications. (2022, November 17).

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. hepatochem.com [hepatochem.com]

- 6. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid_TargetMol [targetmol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. peptidechemistry.org [peptidechemistry.org]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Application Note: 1-Isopropyl-1H-pyrazole-5-carboxamide as a Core Scaffold in Agrochemical Development

Executive Summary & Mechanistic Rationale

1-Isopropyl-1H-pyrazole-5-carboxamide has emerged as a highly versatile and privileged building block in modern agrochemical discovery. While historical fungicide development heavily favored pyrazole-4-carboxamides (e.g., fluxapyroxad, penthiopyrad), shifting the carboxamide linkage to the 5-position—coupled with an N-1 isopropyl substitution—unlocks novel conformational space.

This regiochemical shift alters the dihedral angle between the pyrazole core and the amide plane, optimizing binding kinetics across divergent biological targets. The isopropyl group provides precise steric bulk and lipophilicity (LogP), anchoring the molecule within hydrophobic binding pockets. Depending on the amine coupling partner, these derivatives exhibit potent activity as either Succinate Dehydrogenase Inhibitors (SDHIs) in fungal pathogens[1] or chordotonal organ modulators in agricultural insect pests[2].

-

Insecticidal Mechanism: Certain N-alkylated pyrazole-5-carboxamides act as pro-insecticides. Upon in vivo N-dealkylation, the active secondary amide silences chordotonal neurons by blocking signaling upstream of Transient Receptor Potential Vanilloid (TRPV) channels. This decreases intracellular Ca²⁺, causing a rapid loss of insect coordination[2].

-

Fungicidal Mechanism: When coupled with specific aryl or cinnamamide fragments, the scaffold acts as an SDHI. It competitively binds the ubiquinone-binding pocket of mitochondrial Complex II, halting the tricarboxylic acid (TCA) cycle and electron transport, leading to lethal ATP depletion[1].

Caption: Workflow for synthesizing and screening 1-isopropyl-1H-pyrazole-5-carboxamide derivatives.

Synthetic Protocol: Library Generation via Amidation

To ensure high-throughput viability and minimize the epimerization of complex amine partners, this protocol utilizes a HATU-mediated coupling strategy for discovery-scale libraries.

Materials & Reagents

-

1-Isopropyl-1H-pyrazole-5-carboxylic acid (Core building block)

-

Target Amines (e.g., arylamines, pyridazine derivatives)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

-

Solubilization: Dissolve 1.0 equivalent (eq) of 1-Isopropyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Causality: DMF is selected over less polar solvents to ensure complete solubilization of the polar acid and to stabilize the highly reactive OAt ester intermediate formed during activation.

-

-

Pre-Activation: Add 3.0 eq of DIPEA followed by 1.2 eq of HATU. Stir the mixture at room temperature for 15 minutes.

-

Causality: Pre-activating the acid before introducing the amine prevents competitive side reactions (such as guanidinylation of the amine by HATU) and ensures the rapid formation of the active ester.

-

-